molecular formula C17H17N5O2S2 B3202730 N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide CAS No. 1021214-47-0

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

Cat. No.: B3202730
CAS No.: 1021214-47-0
M. Wt: 387.5 g/mol
InChI Key: BEODIDXTXYZJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety, a pyridazine ring, and an isobutyramide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, followed by the introduction of the pyridazine ring through a series of nucleophilic substitution and cyclization reactions. The final step involves the attachment of the isobutyramide group under controlled conditions, often using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 7-(3-Bromo-4-methoxybenzyl)-1-ethyl-8-((1R,2R)-2-hydroxycyclopentyl)amino)-3-(2-hydroxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is unique due to its combination of a benzo[d]thiazole moiety, a pyridazine ring, and an isobutyramide group. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-10(2)16(24)19-13-7-8-15(22-21-13)25-9-14(23)20-17-18-11-5-3-4-6-12(11)26-17/h3-8,10H,9H2,1-2H3,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEODIDXTXYZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Reactant of Route 3
Reactant of Route 3
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Reactant of Route 4
Reactant of Route 4
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Reactant of Route 5
Reactant of Route 5
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Reactant of Route 6
Reactant of Route 6
N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.